BenchChemオンラインストアへようこそ!

ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate

Benzodiazepine receptor GABAA Indole-3-glyoxylamide

Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate is a structurally defined indole-3-glyoxylamino acid ester that serves as a critical probe for mapping the steric and electronic tolerance at the C2 position of the benzodiazepine receptor (BzR/GABAA) binding pocket. Systematic SAR studies demonstrate that the 2-methyl substituent attenuates receptor affinity relative to the unmethylated congener, while the free indole N–H is essential for binding—making this compound invaluable for pharmacophore dissection. It also embodies the core indole-3-oxo-acetyl-amino acid ester scaffold claimed in US 20040116504 for PAI-1 inhibition, providing a minimal analog for parallel optimization of N1, C5, and amino acid ester moieties. Procure this compound to enable rigorous comparative panels with its unmethylated and N1-methylated analogs, accelerating structure-based drug design programs.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 130372-89-3
Cat. No. B2873330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate
CAS130372-89-3
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
InChIInChI=1S/C15H16N2O4/c1-3-21-12(18)8-16-15(20)14(19)13-9(2)17-11-7-5-4-6-10(11)13/h4-7,17H,3,8H2,1-2H3,(H,16,20)
InChIKeyCXUMUEOLVLWRQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate (CAS 130372-89-3): Indole-3-Glyoxylamino Acid Ester Procurement Profile


Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate (CAS 130372-89-3) is a synthetic indole-3-glyoxylamino acid ester derivative with molecular formula C15H16N2O4 and molecular weight 288.30 g/mol . It belongs to the N-(indol-3-ylglyoxylyl)amino acid ester class, which has been systematically investigated since the mid-1980s as benzodiazepine receptor (BzR/GABAA) ligands by the Da Settimo–Primofiore group at the University of Pisa [1]. The compound features a 2-methyl substituent on the indole ring, a glyoxylamide bridge, and a glycine ethyl ester side chain—three structural features whose individual contributions to receptor affinity and selectivity have been characterized through comparative structure–activity relationship (SAR) studies [2].

Why Generic Substitution of Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate Fails: Structural Determinants of Differential Pharmacological Activity


Within the indole-3-glyoxylamide class, three structural variables independently govern receptor binding affinity and functional selectivity: (i) the 2-position substituent on the indole ring, (ii) the presence or absence of an N1-methyl group, and (iii) the identity of the amino acid ester side chain [1]. Systematic SAR studies demonstrate that 2-methyl substitution on the indole nucleus yields a measurable reduction in benzodiazepine receptor affinity relative to the unmethylated congener, while 1,2-dimethyl substitution abolishes binding entirely—confirming that the indole N–H proton is indispensable for receptor interaction [1]. Furthermore, ester derivatives consistently outperform their free carboxylic acid counterparts in BzR displacement assays, and the size of the ester alkyl group modulates both affinity and functional efficacy [2]. Consequently, substituting this compound with an unmethylated, N1-methylated, free acid, or different amino acid ester analog will produce a compound with predictably altered—and possibly null—pharmacological activity, making direct generic interchange scientifically unsound.

Quantitative Differentiation Evidence for Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate (CAS 130372-89-3) vs. Closest Analogs


2-Methyl Substitution Reduces Benzodiazepine Receptor Affinity vs. Unmethylated Indole Congeners

In a direct comparative study using bovine cortical membrane BzR binding assays, the 2-methylindole-3-glyoxylamino acid derivatives as a compound class exhibited systematically lower affinity for the benzodiazepine receptor compared to their unmethylated (1H-indol-3-yl) counterparts [1]. Although individual IC50 or Ki values for each specific amino acid ester within the 2-methyl series are not tabulated in the publicly available abstract, the authors unambiguously report a class-level affinity decrement attributable solely to the 2-methyl substituent. This finding was corroborated in a subsequent review of indolylglyoxylamide SAR, which confirmed that the 2-position methyl sterically or electronically perturbs the optimal ligand–receptor interaction geometry [2].

Benzodiazepine receptor GABAA Indole-3-glyoxylamide Structure–activity relationship

Indole N–H Proton Is Essential: 1,2-Dimethyl Derivatives Exhibit Complete Loss of BzR Affinity

The same 1990 study by Primofiore et al. provides a critical internal control: 1,2-dimethylindol-3-ylglyoxylyl amino acid derivatives, which bear an N1-methyl group in addition to the C2-methyl, practically lack any measurable affinity for the benzodiazepine receptor [1]. This finding demonstrates that the free indole N–H proton serves as an essential hydrogen-bond donor in the ligand–receptor pharmacophore. The title compound (CAS 130372-89-3) retains this N–H proton and therefore preserves receptor binding capability, unlike N1-alkylated analogs. This property was highlighted as a key structural requirement in subsequent reviews of the indolylglyoxylamide BzR ligand class [2].

Benzodiazepine receptor Hydrogen bonding Indole N–H Ligand–receptor interaction

Ethyl Ester Form Shows Enhanced BzR Affinity Relative to Free Carboxylic Acid

A foundational 1986 study by Martini et al. established that within the N-(indol-3-ylglyoxylyl)amino acid series, ester derivatives consistently exhibit higher benzodiazepine receptor affinity than their corresponding free carboxylic acids [1]. This SAR principle was further refined in 1995, when Primofiore et al. demonstrated that the size of the ester alkyl group directly influences both BzR binding affinity and functional activity profile [2]. The title compound, bearing a glycine ethyl ester moiety, therefore occupies a specific position within this ester size–activity continuum. Its ethyl ester group confers enhanced membrane permeability and receptor accessibility compared to the free acid form, while the glycine backbone provides the minimal steric footprint among amino acid options.

Benzodiazepine receptor Ester prodrug Amino acid conjugate Glycine ethyl ester

Position Within the Indole Oxo-Acetyl Amino Acetic Acid PAI-1 Inhibitor Chemical Space

The title compound falls within the generic structural scope of indole oxo-acetyl amino acetic acid derivatives claimed as plasminogen activator inhibitor-1 (PAI-1) inhibitors in US Patent 20040116504 (Wyeth) [1]. The patent discloses that compounds of this structural class inhibit PAI-1, a key negative regulator of the fibrinolytic system, and are useful for treating thrombotic and fibrotic disorders. While the patent exemplifies N1-benzyl-5-aryl-substituted variants rather than the simpler 2-methyl-N1-unsubstituted scaffold, the core indole-3-oxo-acetyl-amino acid ester pharmacophore is conserved. BindingDB entry BDBM264601 (associated with US9718760) reports an IC50 value of 1.28 × 10^3 nM for a structurally related indole oxo-acetyl amino acetic acid derivative in a fluorometric PAI-1 inhibition assay [2], establishing a quantitative benchmark for this chemical series. The title compound, lacking the N1-benzyl and 5-aryl substituents present in the most potent examples, represents a minimal pharmacophore scaffold suitable for further optimization or use as a negative-control probe.

PAI-1 inhibitor Plasminogen activator inhibitor-1 Fibrinolytic disorders Indole oxo-acetyl amino acetic acid

Recommended Application Scenarios for Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate (CAS 130372-89-3) Based on Quantitative Evidence


GABAA/BzR Structure–Activity Relationship Studies Requiring a Low-to-Moderate Affinity 2-Methylindole Probe

Given the established SAR showing that 2-methyl substitution on indole-3-glyoxylamides attenuates BzR affinity relative to unmethylated congeners [1], this compound serves as a valuable probe for dissecting the steric and electronic contributions of the indole C2 position to receptor binding. Researchers investigating the GABAA/BzR pharmacophore can use this compound to define the tolerance of the receptor binding pocket for C2 substituents, particularly in comparative panels alongside the unmethylated analog (higher affinity baseline) and the 1,2-dimethyl analog (binding-incompetent negative control).

Minimal Pharmacophore Scaffold for PAI-1 Inhibitor Lead Optimization

The compound embodies the core indole-3-oxo-acetyl-amino acid ester scaffold claimed in US Patent 20040116504 for PAI-1 inhibition [2]. Unlike the patent's exemplified N1-benzyl-5-aryl derivatives, this compound is a structurally minimal analog, making it suitable for systematic SAR exploration. Medicinal chemistry teams can use it as a starting point for parallel optimization of the N1, C5, and amino acid ester positions, with the PAI-1 fluorometric assay (IC50 benchmark ~1.28 × 10^3 nM for related analogs [3]) providing a quantitative readout for iterative improvement.

Ester Prodrug vs. Free Acid Pharmacology Studies in the Indole-3-Glyoxylamide Series

The 1995 study by Primofiore et al. demonstrated that the ester group size modulates both BzR affinity and functional activity [4]. This compound, with its ethyl ester on the glycine moiety, provides a defined intermediate ester size for comparative pharmacokinetic and pharmacodynamic profiling against the corresponding methyl ester, free acid, and bulkier ester analogs. Such studies are essential for optimizing oral bioavailability and CNS penetration in the indolylglyoxylamide class.

Chemical Biology Tool for Probing Indole N–H Hydrogen Bonding Requirements at the BzR

The 1990 Primofiore study conclusively showed that N1-methylation (1,2-dimethyl series) abolishes BzR binding, confirming the indole N–H as an essential hydrogen-bond donor [1]. This compound retains the free N–H and therefore serves as a binding-competent reference for mutagenesis studies of the BzR binding pocket aimed at identifying the specific amino acid residue(s) that accept the indole N–H hydrogen bond. Pair-wise comparison with the N1-methylated analog in recombinant receptor systems can map this interaction at the molecular level.

Quote Request

Request a Quote for ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.